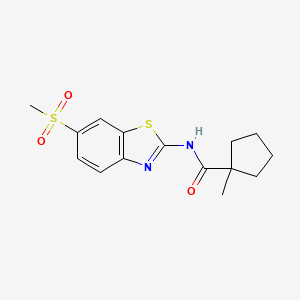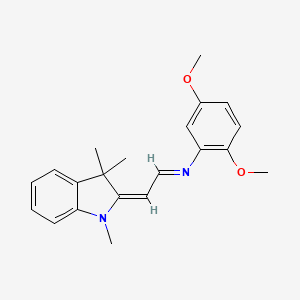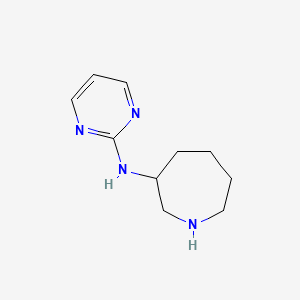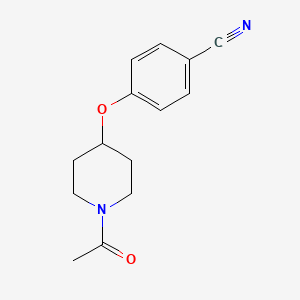![molecular formula C20H17NO4 B7463931 [3-Hydroxy-2-methyl-4-(2-quinolin-2-ylacetyl)phenyl] acetate](/img/structure/B7463931.png)
[3-Hydroxy-2-methyl-4-(2-quinolin-2-ylacetyl)phenyl] acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-Hydroxy-2-methyl-4-(2-quinolin-2-ylacetyl)phenyl] acetate, also known as CTK7A, is a synthetic compound that has been the subject of scientific research due to its potential pharmacological properties.
作用机制
The mechanism of action of [3-Hydroxy-2-methyl-4-(2-quinolin-2-ylacetyl)phenyl] acetate is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. In cancer cells, [3-Hydroxy-2-methyl-4-(2-quinolin-2-ylacetyl)phenyl] acetate has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to DNA damage and cell death. In macrophages, [3-Hydroxy-2-methyl-4-(2-quinolin-2-ylacetyl)phenyl] acetate has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects
[3-Hydroxy-2-methyl-4-(2-quinolin-2-ylacetyl)phenyl] acetate has been shown to have various biochemical and physiological effects in vitro. In cancer cells, it induces apoptosis and cell cycle arrest, leading to cell death. In macrophages, it reduces the production of inflammatory cytokines, which can help to alleviate inflammation. Additionally, [3-Hydroxy-2-methyl-4-(2-quinolin-2-ylacetyl)phenyl] acetate has been shown to inhibit the replication of herpes simplex virus type 1, suggesting its potential as an antiviral agent.
实验室实验的优点和局限性
One advantage of using [3-Hydroxy-2-methyl-4-(2-quinolin-2-ylacetyl)phenyl] acetate in lab experiments is its synthetic nature, which allows for the production of large quantities of the compound. Additionally, its relatively simple synthesis method and high purity make it a useful tool for studying its pharmacological properties. However, one limitation is the lack of in vivo studies, which limits our understanding of its potential therapeutic applications.
未来方向
There are several future directions for the study of [3-Hydroxy-2-methyl-4-(2-quinolin-2-ylacetyl)phenyl] acetate. One direction is to further investigate its potential as an anticancer agent in vivo, as well as its mechanism of action in cancer cells. Additionally, more research is needed to determine its potential as an anti-inflammatory and antiviral agent in vivo. Furthermore, the development of analogs of [3-Hydroxy-2-methyl-4-(2-quinolin-2-ylacetyl)phenyl] acetate may lead to the discovery of more potent and selective compounds with potential therapeutic applications.
合成方法
[3-Hydroxy-2-methyl-4-(2-quinolin-2-ylacetyl)phenyl] acetate can be synthesized through a multistep reaction process starting from commercially available starting materials. The synthesis method involves the condensation of 2-acetylphenol with 2-chloroquinoline, followed by reduction and acetylation to obtain the final product. The purity of the compound can be determined through various analytical techniques such as HPLC and NMR.
科学研究应用
[3-Hydroxy-2-methyl-4-(2-quinolin-2-ylacetyl)phenyl] acetate has been studied for its potential pharmacological properties, including its anticancer, anti-inflammatory, and antiviral activities. In vitro studies have shown that [3-Hydroxy-2-methyl-4-(2-quinolin-2-ylacetyl)phenyl] acetate inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines in macrophages. Additionally, [3-Hydroxy-2-methyl-4-(2-quinolin-2-ylacetyl)phenyl] acetate has been found to have antiviral activity against herpes simplex virus type 1.
属性
IUPAC Name |
[3-hydroxy-2-methyl-4-(2-quinolin-2-ylacetyl)phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c1-12-19(25-13(2)22)10-9-16(20(12)24)18(23)11-15-8-7-14-5-3-4-6-17(14)21-15/h3-10,24H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJGOGRVVVWRZRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)C(=O)CC2=NC3=CC=CC=C3C=C2)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-Hydroxy-2-methyl-4-(2-quinolin-2-ylacetyl)phenyl] acetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl (2Z)-2-cyano-3-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acrylate](/img/structure/B7463848.png)
![N-[4-[[(1-methylpiperidin-4-yl)amino]methyl]phenyl]acetamide](/img/structure/B7463882.png)

![(5Z)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B7463889.png)

![(E)-2-cyano-N-(2-iodo-11H-pyrido[1,2-b][2,4]benzodiazepin-6-ylidene)-3-phenylprop-2-enamide](/img/structure/B7463903.png)
![(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-[4-(2H-tetrazol-5-yl)phenyl]methanone](/img/structure/B7463913.png)





![[3-(4-Chlorophenoxy)-2-methyl-4-oxochromen-7-yl] 4-(diethylsulfamoyl)benzoate](/img/structure/B7463945.png)
![N-[1-(1-benzofuran-2-yl)ethyl]acetamide](/img/structure/B7463949.png)